

comparative docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives

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Compound of Interest

Compound Name: *4-nitro-1H-pyrrolo[2,3-b]pyridine*

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A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Molecular Docking Studies

This guide provides a comparative overview of molecular docking studies performed on 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. The following sections present quantitative docking data, detailed experimental protocols, and visualizations of a key signaling pathway and a general experimental workflow to aid researchers and drug development professionals in this area.

Data Presentation: Comparative Docking and Activity Data

The following tables summarize the molecular docking scores and in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against two prominent cancer targets: Traf2- and Nck-interacting kinase (TNIK) and c-Met kinase.

Table 1: Docking and Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK[1]

Compound ID	Structure/Substitution	Docking Score (Total Score)	pIC50	Reference
Y4	[Structure not fully specified]	9.87	9.92	[1]
Y5	[Structure not fully specified]	9.54	9.85	[1]
Compound 1	[Structure not specified]	Not Reported	9.37	[1]
Compound 2	[Structure not specified]	Not Reported	9.22	[1]
Compound 3	[Structure not specified]	Not Reported	9.15	[1]

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase[2]

Compound ID	Structure/Substitution	IC50 (µM) against c-Met	IC50 (µM) against A549 cells	IC50 (µM) against HepG2 cells	IC50 (µM) against MCF-7 cells	IC50 (µM) against PC-3 cells	Reference
7c	Aromatic hydrazone moiety	0.506	0.82 ± 0.08	1.00 ± 0.11	0.93 ± 0.28	0.92 ± 0.17	[2]
17e	Heterocyclic hydrazone series	Not specified	Not specified	Not specified	Not specified	Not specified	[2]

Experimental Protocols

This section details the methodologies employed in the cited molecular docking studies.

Molecular Docking Protocol for TNIK Inhibitors[2]

1. Protein Preparation: The three-dimensional crystal structure of Traf2 and Nck-interacting kinase (TNIK) was obtained from the Protein Data Bank (PDB code: 2X7F). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
2. Ligand Preparation: The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives were sketched using a molecular modeling software and subsequently optimized to their lowest energy conformation.
3. Docking Simulation: Molecular docking was performed using the Surflex-Dock program. The docking protocol was generated based on a ligand-based approach, using a reference ligand from the crystallized protein to define the active site. The docking results were evaluated based on the software's scoring function, which predicts the binding affinity of the ligand to the protein.

General Protocol for c-Met Kinase Inhibitor Docking

While the specific details for the c-Met docking of the hydrazone derivatives were not fully available in the provided search results, a general protocol for such studies typically involves the following steps:

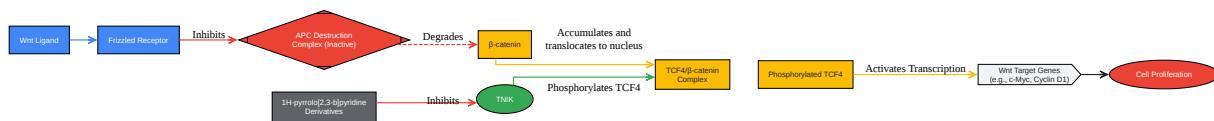
1. Protein and Ligand Preparation: The crystal structure of c-Met kinase is retrieved from the PDB. The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. The 2D structures of the ligands are converted to 3D and energetically minimized.
2. Grid Generation: A grid box is defined around the active site of the c-Met kinase to specify the search space for the docking algorithm. The dimensions of the grid are set to encompass the entire binding pocket.
3. Docking and Scoring: A docking program such as AutoDock, Glide, or GOLD is used to dock the prepared ligands into the active site of the c-Met protein. The docking poses are then scored based on a scoring function that estimates the binding free energy.
4. Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand. The interactions between the ligand and the key amino acid residues in the active

site are visualized and analyzed to understand the binding mode.

Mandatory Visualization

TNIK Signaling Pathway in Colorectal Cancer

The following diagram illustrates a simplified representation of the Wnt signaling pathway, highlighting the role of TNIK in colorectal cancer. In colorectal cancers with APC gene mutations, the Wnt signaling pathway is constitutively active, leading to cell proliferation. TNIK is a key downstream component that phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes[3][4][5]. Inhibition of TNIK is a therapeutic strategy to block this oncogenic signaling[3][4][6][7].

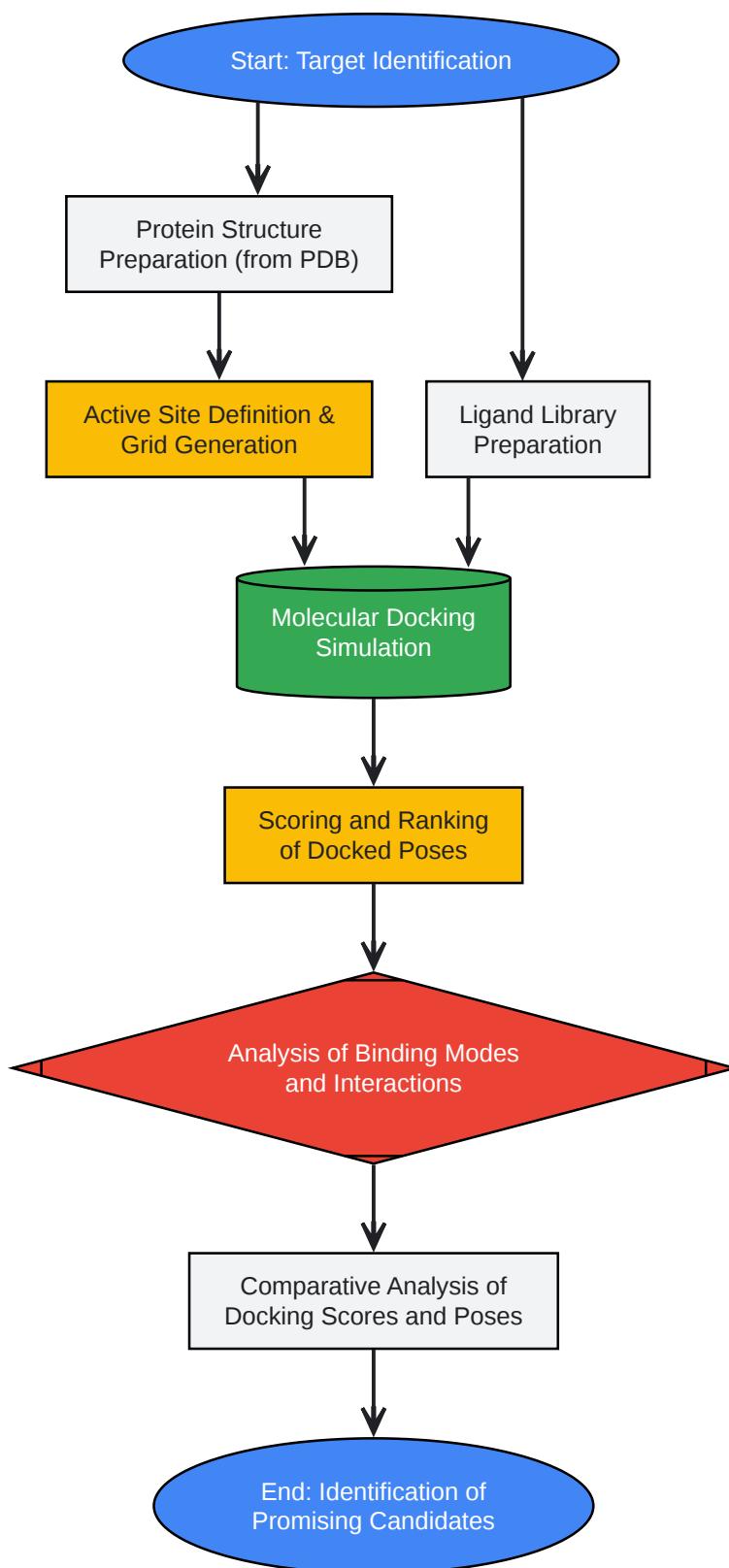


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Caption: Simplified Wnt/TNIK signaling pathway in colorectal cancer.

Experimental Workflow for Comparative Docking Studies

The diagram below outlines a typical workflow for conducting comparative molecular docking studies.



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Caption: General workflow for comparative molecular docking studies.

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